2-(4-Butylbenzamido)thiophene-3-carboxylic acid
Overview
Description
2-(4-Butylbenzamido)thiophene-3-carboxylic acid is an organic compound with the molecular formula C16H17NO3S and a molecular weight of 303.38 g/mol . This compound features a thiophene ring substituted with a carboxylic acid group at the 3-position and a 4-butylbenzamido group at the 2-position. It is a member of the thiophene family, which is known for its diverse applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylbenzamido)thiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group on the thiophene ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The final step involves the amidation of the thiophene-3-carboxylic acid with 4-butylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylbenzamido)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Thiophene-3-methanol
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
2-(4-Butylbenzamido)thiophene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Butylbenzamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzamido)thiophene-3-carboxylic acid
- 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid
- 2-(4-Propylbenzamido)thiophene-3-carboxylic acid
Uniqueness
2-(4-Butylbenzamido)thiophene-3-carboxylic acid is unique due to the presence of the butyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered electronic distribution. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[(4-butylbenzoyl)amino]thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-2-3-4-11-5-7-12(8-6-11)14(18)17-15-13(16(19)20)9-10-21-15/h5-10H,2-4H2,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYBOZZOXRKGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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